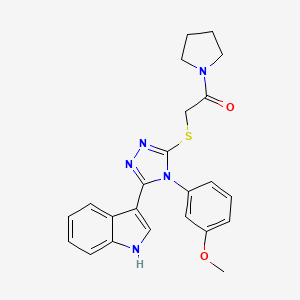

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-30-17-8-6-7-16(13-17)28-22(19-14-24-20-10-3-2-9-18(19)20)25-26-23(28)31-15-21(29)27-11-4-5-12-27/h2-3,6-10,13-14,24H,4-5,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCPLIDQSUYNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCCC3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel organic molecule that integrates diverse pharmacophores including indole, triazole, and pyrrolidine. Its unique structural features suggest potential applications in medicinal chemistry due to various biological activities associated with its constituent moieties.

Structural Characteristics

This compound has a molecular weight of approximately 524.64 g/mol and is characterized by the following structural components:

- Indole moiety : Known for its role in various biological processes.

- Triazole ring : Recognized for its significant pharmacological properties.

- Pyrrolidine group : Enhances solubility and bioavailability.

Antimicrobial Activity

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal and antibacterial activities. For instance:

- A study highlighted the antifungal efficacy of triazole derivatives against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.5 μg/mL .

Anticancer Potential

The indole and triazole moieties are implicated in anticancer activity. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:

- In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways .

Anticonvulsant Effects

Recent research has explored the anticonvulsant properties of triazole derivatives. For example, specific compounds demonstrated protective effects in animal models, indicating potential therapeutic applications for epilepsy .

The mechanism of action for this compound involves:

- Enzyme inhibition : The triazole ring can interact with enzyme active sites, inhibiting their function.

- Receptor modulation : The indole moiety may bind to neurotransmitter receptors, influencing neuronal excitability and signaling pathways .

Case Studies

- Antifungal Activity Study : A series of indole-triazole compounds were synthesized and tested against fungal pathogens. Results indicated enhanced activity compared to standard antifungal agents, suggesting the efficacy of integrating these moieties .

- Anticancer Evaluation : In a comparative study, various triazole derivatives were assessed for their cytotoxic effects on human cancer cell lines. The compound exhibited significant growth inhibition, correlating with its structural features .

Data Tables

科学研究应用

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 425.55 g/mol. The synthesis typically involves multi-step organic reactions that may include:

- Formation of the Indole Derivative : Starting from an indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.

- Synthesis of the Triazole Ring : This can be formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Attachment of the Methoxyphenyl Group : This step might involve nucleophilic aromatic substitution reactions.

- Formation of the Thioether Linkage : Achieved by reacting a thiol with an appropriate electrophile.

- Final Coupling : The final step could involve amide coupling reactions to complete the synthesis.

Anticancer Properties

Research has indicated that compounds with similar structural characteristics exhibit notable anticancer activities. For instance, studies have shown that triazole derivatives can inhibit tumor cell proliferation by interfering with cellular pathways involved in cancer progression. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant growth inhibition rates .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the indole and triazole moieties in this compound suggests potential activity against a range of bacterial and fungal pathogens. Preliminary bioassays have indicated that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

The unique structure of this compound allows it to interact with various enzymes, potentially acting as an inhibitor. For example, triazoles are known to coordinate with metal ions in enzyme active sites, which could lead to the modulation of enzyme activity involved in disease processes .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the anticancer potential of similar triazole compounds using a panel of approximately sixty cancer cell lines. The results indicated that compounds with structural similarities to 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibited mean growth inhibition values significantly lower than control groups, suggesting promising anticancer properties .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of indole-based triazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth effectively at low concentrations, indicating their potential as new antimicrobial agents.

相似化合物的比较

Comparison with Structural Analogues

Key Analogues :

5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol (): Replaces the methoxyphenyl group with a phenyl ring and substitutes the pyrrolidine ethanone with a propyl-indole chain. Synthesized via hydrazinolysis, nucleophilic addition, and cyclization . Demonstrates activity against anaplastic lymphoma kinase and cyclooxygenase-2 (COX-2) in molecular docking studies .

4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol ():

- Substitutes indole with pyrrole and lacks the thioether-linked ketone.

- Synthesized via acylation and heterocyclization. Shows moderate kinase inhibition .

2-({5-(6-Chloro-3-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-[3-(trifluoromethyl)phenyl]ethanone (): Features chloro-pyridinyl and trifluoromethylphenyl groups.

Anticancer Potential :

- Target Compound : Predicted to inhibit kinases (e.g., anaplastic lymphoma kinase) and COX-2 due to triazole-thiol and indole motifs, similar to analogues.

- Nitro-Substituted Analogues (): Nitro groups on aryl rings enhance antimycobacterial activity but may reduce kinase affinity. The methoxy group in the target compound could offer a balance between electronic effects and toxicity .

Antimicrobial Activity :

- Nitroimidazole Derivatives (): Nitroimidazole rings show antitubercular activity but are inactive in kinase assays. The target compound’s triazole-thiol core may broaden its target spectrum .

Physicochemical Properties :

Computational and Experimental Data

Molecular Docking :

- Analogues in show binding affinity for 2XP2 (anaplastic lymphoma kinase) and 3LD6 (lanosterol 14-α-demethylase). The target compound’s pyrrolidine ketone may form hydrogen bonds with kinase active sites, enhancing potency .

Substituent Effects :

常见问题

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., PDB: 2XP2 for anaplastic lymphoma kinase) and enzymes (e.g., cyclooxygenase-2, PDB: 3LN1). Prioritize binding poses with ΔG ≤ -8 kcal/mol .

- ADME prediction : Employ SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions .

- MD simulations : Validate docking results with 100-ns simulations to assess target-ligand stability .

How can reaction yields be optimized during the alkylation of the triazole-thiol intermediate?

Basic Research Focus

Yield optimization strategies:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .

- Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

What analytical challenges arise in confirming the stereochemistry of the ethanone-pyrrolidine moiety, and how are they addressed?

Q. Advanced Research Focus

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., L-tartaric acid) to determine absolute configuration .

- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models .

How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the indole ring?

Q. Basic Research Focus

- Systematic substitutions : Synthesize analogs with halogen (F, Cl), methyl, or methoxy groups at indole positions 5 or 6 .

- Biological testing : Screen against a panel of cancer cell lines (e.g., MCF-7, HeLa) and inflammatory targets (COX-2, 5-LOX) .

- Data analysis : Use Hansch analysis to correlate logP/molar refractivity with activity .

What experimental approaches validate the stability of the thioether linkage under physiological conditions?

Q. Advanced Research Focus

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .

- Glutathione competition : Expose to 5 mM GSH to simulate intracellular reductive environments .

- Accelerated stability testing : Use thermal (40°C) and photolytic (ICH Q1B) stress conditions .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Q. Basic Research Focus

- Co-solvent systems : Use cyclodextrin (e.g., HP-β-CD) or lipid-based nanoemulsions .

- Prodrug design : Introduce phosphate or PEGylated groups to enhance hydrophilicity .

- pH adjustment : Prepare stock solutions in 10 mM citrate buffer (pH 4.0) for weakly basic compounds .

What methodologies are recommended for detecting and quantifying reactive oxygen species (ROS) modulation by this compound?

Q. Advanced Research Focus

- Fluorescent probes : Use DCFH-DA in H2O2-treated cells; measure fluorescence at λex/λem = 485/535 nm .

- ELISA : Quantify 8-OHdG levels in DNA extracts to assess oxidative damage .

- EPR spectroscopy : Detect superoxide radicals using spin traps like DMPO .

How can metabolic pathways be predicted to guide lead optimization?

Q. Advanced Research Focus

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH; identify metabolites via UPLC-QTOF .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) .

- In silico tools : Run SMARTCyp or StarDrop to predict Phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。